![molecular formula C5H2BrF3N2 B1321687 2-Bromo-5-(trifluoromethyl)pyrimidine CAS No. 69034-09-9](/img/structure/B1321687.png)
2-Bromo-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Bromo-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2BrF3N2 . It is a solid substance with a molecular weight of 226.98 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)pyrimidine .
Synthesis Analysis
The synthesis of 2-Bromo-5-(trifluoromethyl)pyrimidine involves various methods. One such method involves the use of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-iodopyrimidine . Another method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(trifluoromethyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a bromine atom and at the 5th position by a trifluoromethyl group .Chemical Reactions Analysis
2-Bromo-5-(trifluoromethyl)pyrimidine can participate in various chemical reactions. For instance, it has been used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .Physical And Chemical Properties Analysis
2-Bromo-5-(trifluoromethyl)pyrimidine is a solid substance . It has a molecular weight of 226.98 . The InChI code for this compound is 1S/C5H2BrF3N2/c6-4-10-1-3 (2-11-4)5 (7,8)9/h1-2H .Scientific Research Applications
Fluorinated Building Blocks
“2-Bromo-5-(trifluoromethyl)pyrimidine” is used as a fluorinated building block in chemical synthesis . Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced lipophilicity.
Palladium-Catalyzed α-Arylation
This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various biologically active molecules.
Antifungal Activity
Pyrimidine derivatives containing an amide moiety, which can be synthesized using “2-Bromo-5-(trifluoromethyl)pyrimidine”, have shown significant antifungal activity . For instance, compounds synthesized from this pyrimidine derivative exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .
Synthesis of Agrochemicals
Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . “2-Bromo-5-(trifluoromethyl)pyrimidine” can be used to synthesize these pyrimidines.
Antiviral Activity
Pyrimidine derivatives have been reported to exhibit antiviral activities . Therefore, “2-Bromo-5-(trifluoromethyl)pyrimidine”, being a pyrimidine derivative, could potentially be used in the synthesis of antiviral agents.
Antibacterial Activity
Similar to antiviral activity, pyrimidine derivatives have also shown antibacterial activities . Hence, “2-Bromo-5-(trifluoromethyl)pyrimidine” could be used in the synthesis of antibacterial agents.
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-5-(trifluoromethyl)pyrimidine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCADVLQYESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604728 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)pyrimidine | |
CAS RN |
69034-09-9 |
Source
|
Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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